2-Cyanocinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-cyanophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVOPXGNHGTKOD-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61147-65-7 | |

| Record name | NSC100172 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanocinnamic Acid: From Molecular Structure to Therapeutic Potential

Abstract

2-Cyanocinnamic acid is a cinnamic acid derivative distinguished by a nitrile group at the second position of its phenyl ring. While often peripherally mentioned in the context of its more famous isomer, α-cyano-4-hydroxycinnamic acid (CHCA), a staple matrix in mass spectrometry, this compound itself holds significant scientific interest. Its primary value lies not in mass spectrometry, but as a foundational scaffold for the development of potent inhibitors targeting monocarboxylate transporters (MCTs). These transporters are critical for the metabolic adaptability of cancer cells, making them a high-priority target in oncology. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, with a deep dive into its mechanism as an MCT inhibitor and its burgeoning role in cancer research. We will also clarify its structural and functional distinctions from the MALDI matrix CHCA to provide a complete and unambiguous profile for the research community.

Core Molecular Profile: Structure and Physicochemical Properties

This compound, systematically named (2E)-3-(2-cyanophenyl)prop-2-enoic acid, is an organic compound featuring a carboxylic acid, a trans-alkene, and a phenyl ring substituted with a nitrile (cyano) group at the ortho position.

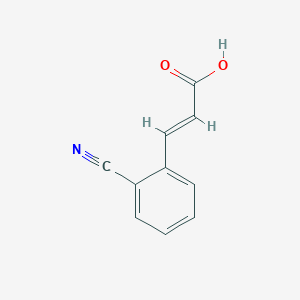

Caption: Chemical structure of this compound.

The placement of the electron-withdrawing cyano group on the phenyl ring significantly influences the molecule's electronic properties and reactivity, which is fundamental to its biological activity.

Physicochemical Data Summary

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-(2-cyanophenyl)prop-2-enoic acid | [1] |

| Synonyms | 3-(2-cyanophenyl)prop-2-enoic acid | [1] |

| CAS Number | 61147-65-7 | [1] |

| Chemical Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| Appearance | High-melting orange or yellow powder/crystalline solid | [2][3] |

| Solubility | Practically insoluble in water; Soluble in hot DMSO, DMFA, and acetic acid. | [2] |

| pKa | Estimated ~4.4 (similar to cinnamic acid) | [4] |

| Storage | Store at 10°C - 25°C in a well-closed container. | [1] |

Synthesis of this compound Derivatives

Derivatives of this compound are commonly synthesized via the Knoevenagel condensation reaction. This classic organic reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In a typical synthesis, a substituted benzaldehyde (or in this case, an indol-3-carbaldehyde) reacts with a methylene-active compound like a cyanoacetylaminothiazole.

The causality behind this choice is the high reactivity of the methylene protons adjacent to the electron-withdrawing cyano and carbonyl groups, which are easily deprotonated by a weak base (like piperidine or an acetate salt) to form a stable enolate. This enolate then acts as the nucleophile, attacking the aldehyde.

Caption: Generalized Knoevenagel condensation for synthesizing this compound amides.

Protocol Example: Synthesis of this compound Amides [2] This protocol is a self-validating system; the successful formation of the high-melting, colored product confirms the condensation reaction.

-

Reactant Preparation: Dissolve equimolar amounts of the starting substituted benzaldehyde and the methylene-active cyanoacetylaminothiazole derivative in a suitable solvent such as acetic acid.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate. The base is crucial for deprotonating the active methylene compound.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The product, often a brightly colored solid, will precipitate.

-

Purification: Collect the precipitate by filtration, wash with a non-polar solvent to remove unreacted starting materials, and recrystallize from a high-boiling solvent like DMFA or DMSO to obtain the pure product.[2]

Core Application: Inhibition of Monocarboxylate Transporters (MCTs)

The most significant application of the this compound scaffold is in the development of inhibitors for monocarboxylate transporters, particularly MCT1 and MCT4.

The Role of MCTs in Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming, famously characterized by the Warburg effect—a preference for glycolysis even in the presence of oxygen.[5] This high glycolytic rate produces large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and sustain glycolysis. MCT1 and MCT4 are the primary transporters responsible for this lactate efflux.[5][6]

-

MCT1: Ubiquitously expressed and involved in both lactate import and export.

-

MCT4: Primarily expressed in highly glycolytic tissues and tumors, specializing in lactate export.

By facilitating lactate transport, MCTs are essential for the survival and proliferation of many types of cancer cells. Elevated expression of MCT1 and/or MCT4 is often correlated with poor patient prognosis, making them attractive therapeutic targets.[5]

Mechanism of Inhibition and Therapeutic Strategy

This compound derivatives function as potent inhibitors of MCT1 and MCT4.[5][6][7] By blocking these transporters, the inhibitors trap lactic acid inside cancer cells. The resulting intracellular acidification disrupts the cell's metabolic machinery, inhibiting glycolysis and ATP production, which ultimately leads to cell death.

Caption: Inhibition of lactate efflux by this compound derivatives leads to cancer cell death.

Studies have demonstrated that optimized derivatives, such as 2-methoxy-4-N,N-dialkyl cyanocinnamic acids, act as potent dual inhibitors of MCT1 and MCT4 at low nanomolar concentrations.[5] These compounds have been shown to disrupt both glycolysis and mitochondrial respiration in cancer cell lines and exhibit significant single-agent activity in in-vivo xenograft tumor models.[5][6]

Clarification: this compound vs. α-Cyano-4-hydroxycinnamic Acid (CHCA) in Mass Spectrometry

A frequent point of confusion for researchers is the distinction between this compound and α-cyano-4-hydroxycinnamic acid (CHCA) . While structurally related, their applications are vastly different.

-

This compound: Cyano group is on the phenyl ring (position 2). Primarily a scaffold for MCT inhibitors.

-

α-Cyano-4-hydroxycinnamic Acid (CHCA): Cyano group is on the acrylic acid backbone (α-position). A cornerstone matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[3][8]

CHCA is the compound of choice for MALDI-MS analysis of peptides and nucleotides.[3][8] Its properties as a "hard" matrix, meaning it imparts significant internal energy to analytes, make it ideal for generating fragment ions for sequencing (Post-Source Decay analysis).[8]

Rationale for CHCA as a MALDI Matrix

The choice of CHCA is based on three key pillars of MALDI-MS:

-

Strong Molar Absorptivity: It strongly absorbs the UV laser energy (typically 337 nm from a nitrogen laser).

-

Analyte Co-crystallization: It readily forms a homogenous crystalline lattice that incorporates the analyte molecules.

-

Efficient Protonation: It acts as an efficient proton donor in the gas phase, facilitating the ionization of analyte molecules.

Rationally designed derivatives, such as 4-chloro-α-cyanocinnamic acid (Cl-CCA) , have been developed to improve upon CHCA.[9][10][11] Cl-CCA often provides a more uniform response to peptides of different basicities and can increase sensitivity, allowing for unambiguous protein identification from femtomole-level samples.[9][12][13]

Standard Protocol: MALDI-MS Sample Preparation using CHCA Matrix

This protocol describes a self-validating workflow for peptide analysis. Successful execution results in high-quality mass spectra with good resolution and signal-to-noise ratios.

Caption: Standard workflow for MALDI-MS sample preparation using a cinnamic acid-based matrix.

-

Matrix Solution Preparation: Prepare a saturated solution of CHCA in a solvent mixture appropriate for the analyte. A common choice for peptides is Acetonitrile (ACN):Water:Trifluoroacetic Acid (TFA) in a 70:30:0.1 ratio.

-

Analyte Preparation: Ensure the peptide or protein digest sample is dissolved in a compatible solvent, typically 0.1% TFA in water.

-

Co-crystallization (Dried-Droplet Method):

-

On a stainless steel MALDI target plate, spot 0.5 µL of the analyte solution.

-

Immediately add 0.5 µL of the CHCA matrix solution to the analyte droplet.

-

Mix gently by pipetting up and down a few times directly on the target.

-

Allow the spot to air dry completely at room temperature. A fine, homogenous crystalline spot should form.

-

-

Analysis: Load the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum. The quality of the crystallization is directly linked to the quality of the resulting spectrum.

Conclusion

This compound is a molecule of significant, though often overlooked, importance. While its isomer, CHCA, dominates the landscape of MALDI mass spectrometry, this compound provides the chemical foundation for a promising class of anti-cancer therapeutics. By serving as a structural template for potent dual inhibitors of MCT1 and MCT4, it enables a targeted attack on the metabolic engine of cancer cells. This guide has delineated its chemical identity, synthetic pathways, and primary mechanism of action in oncology research, while simultaneously providing a critical clarification of its role relative to its more famous analytical counterpart. For researchers in drug development, understanding the structure-activity relationships originating from the this compound scaffold is crucial for designing the next generation of metabolic cancer therapies.

References

-

Gurrapu, S., et al. (2019). Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. Oncotarget, 10(24), 2416–2432. [Link]

-

Shestakov, A. S., et al. (2018). Synthesis and antitumor activity of this compound amides and their indole analogues. ResearchGate. [Link]

-

Gurrapu, S., et al. (2019). Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. National Center for Biotechnology Information. [Link]

-

Feltrin, D., et al. (2024). Exploring monocarboxylate transporter inhibition for cancer treatment. MDPI. [Link]

-

Rutgers University-Newark. MALDI Matrices. Rutgers School of Arts and Sciences-Newark. [Link]

-

De Luca, G., et al. (2021). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. MDPI. [Link]

-

Wikipedia. (n.d.). α-Cyano-4-hydroxycinnamic acid. Wikipedia. [Link]

-

Jaskolla, T. W., et al. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(34), 12200-12205. [Link]

-

Drahl, C. (2009). Introduction of 4-Chloro-α-cyanocinnamic Acid Liquid Matrices for High Sensitivity UV-MALDI MS. ACS Publications. [Link]

-

Edmondson, R. D., & Russell, D. H. (2009). Evaluation of the New MALDI Matrix 4-Chloro-Alpha-Cyanocinnamic Acid. National Center for Biotechnology Information. [Link]

-

Jaskolla, T. W., et al. (2009). Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry. PubMed. [Link]

-

Jaskolla, T. W., et al. (2009). Comparison between the Matrices α-Cyano-4-hydroxycinnamic Acid and 4-Chloro-α-cyanocinnamic Acid for Trypsin, Chymotrypsin, and Pepsin Digestions by MALDI-TOF Mass Spectrometry. ACS Publications. [Link]

-

PubChem. (n.d.). Cinnamic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | 61147-65-7 | FC66231 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 4. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. explorationpub.com [explorationpub.com]

- 8. Rutgers_MS_Home [react.rutgers.edu]

- 9. pnas.org [pnas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the New MALDI Matrix 4-Chloro-Alpha-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2-Cyanocinnamic Acid Derivatives

Introduction: The Significance of the 2-Cyanocinnamic Acid Scaffold

This compound and its derivatives represent a privileged scaffold in medicinal chemistry and materials science. The unique electronic and structural features of this class of molecules, characterized by an α,β-unsaturated system bearing a nitrile and a carboxylic acid group, impart a diverse range of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The acrylonitrile fragment, in particular, often acts as a Michael acceptor, a key interaction for covalent modification of biological targets.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of the synthetic routes to these valuable compounds is paramount for the exploration of new chemical entities with therapeutic potential. This guide provides an in-depth exploration of the core synthetic strategies for this compound derivatives, emphasizing the underlying reaction mechanisms, practical experimental protocols, and the rationale behind methodological choices.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the this compound backbone is predominantly achieved through condensation reactions that form the crucial carbon-carbon double bond. The choice of synthetic route often depends on the desired substitution pattern, scalability, and tolerance of other functional groups.

The Knoevenagel Condensation: A Cornerstone Methodology

The Knoevenagel condensation is the most widely employed and versatile method for the synthesis of this compound derivatives.[4][5][6] This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, in this case, a cyanoacetic acid derivative, catalyzed by a weak base.[4][7]

The reaction proceeds through a three-step mechanism:

-

Deprotonation: A weak base, such as piperidine or pyridine, deprotonates the active methylene compound (e.g., ethyl cyanoacetate) to form a nucleophilic enolate ion.[7] The presence of two electron-withdrawing groups (cyano and carboxyl) significantly increases the acidity of the α-protons, facilitating this step.[4]

-

Nucleophilic Attack: The generated carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, leading to the formation of a tetrahedral intermediate.[7][8][9]

-

Dehydration: Subsequent proton transfer and elimination of a water molecule result in the formation of the α,β-unsaturated product, the this compound derivative.[7][8]

Diagram 1: General Mechanism of the Knoevenagel Condensation

A significant variation of the Knoevenagel condensation is the Doebner modification, which utilizes malonic acid as the active methylene compound in the presence of pyridine as both the solvent and catalyst.[4][10] This modification is particularly useful as the condensation is often followed by a spontaneous decarboxylation, directly yielding cinnamic acids.[10][11] When cyanoacetic acid is used, this modification provides a direct route to 2-cyanocinnamic acids.

This protocol describes a typical procedure for the synthesis of an ethyl 2-cyanocinnamate derivative.

Materials:

-

Benzaldehyde

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often crystallizes out of the solution. If not, the solvent can be removed under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl (E)-2-cyano-3-phenylacrylate.

| Reactant | Molar Ratio | Catalyst | Solvent | Temperature | Typical Yield |

| Benzaldehyde | 1 | Piperidine | Ethanol | Reflux | High |

| 4-Chlorobenzaldehyde | 1 | DABCO | [HyEtPy]Cl–H₂O | Room Temp | 95%[9] |

| 4-Nitrobenzaldehyde | 1 | DABCO | [HyEtPy]Cl–H₂O | Room Temp | 99%[9] |

Table 1: Representative examples of Knoevenagel condensation for the synthesis of this compound derivatives.

The Perkin Reaction: A Classic Approach

The Perkin reaction offers an alternative, albeit often more strenuous, route to cinnamic acids and can be adapted for the synthesis of their cyano-derivatives.[12][13] This method involves the condensation of an aromatic aldehyde with an acid anhydride and its corresponding carboxylate salt as a base.[12]

The Perkin reaction proceeds via an aldol-type condensation. The base deprotonates the acid anhydride to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[12] The resulting intermediate undergoes a series of steps including intramolecular acyl transfer and elimination to yield the α,β-unsaturated acid.[12] To synthesize this compound derivatives, a cyano-substituted acetic anhydride would be required, which can be challenging to prepare and handle. A more common approach is to first synthesize a substituted cinnamic acid via the Perkin reaction and then introduce the cyano group in a subsequent step.

Diagram 2: Simplified Perkin Reaction Workflow

The Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly with a strong preference for the (E)-isomer.[14][15] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[14]

The HWE reaction begins with the deprotonation of a phosphonate ester (e.g., diethyl cyanomethylphosphonate) by a base to form a phosphonate carbanion.[14] This highly nucleophilic carbanion then attacks the carbonyl carbon of an aromatic aldehyde. The resulting intermediate collapses to form an oxaphosphetane, which then eliminates a dialkylphosphate salt to yield the alkene.[14] The stereochemical outcome is largely driven by the thermodynamic stability of the intermediates, favoring the formation of the (E)-alkene.[16]

The HWE reaction offers several advantages over the related Wittig reaction. The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides, and the water-soluble dialkylphosphate byproduct is easily removed during workup, simplifying purification.[14]

Diagram 3: Horner-Wadsworth-Emmons Reaction Pathway

Post-Condensation Modifications and Alternative Approaches

While condensation reactions are the primary methods for constructing the this compound backbone, other strategies can be employed, particularly for introducing the cyano group or for synthesizing derivatives with specific functionalities.

Cyanation of Cinnamic Acid Derivatives

In some cases, it may be more convenient to first synthesize a cinnamic acid or its ester and then introduce the cyano group. This can be achieved through various cyanation methods, although these can involve toxic reagents and require careful handling.[17][18][19]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, offer powerful alternatives for the synthesis of cinnamic acid derivatives.

-

Heck Reaction: The Heck reaction can be used to couple an aryl halide with an acrylate ester, providing a route to cinnamic acid esters.[20][21]

-

Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, can also be a versatile tool in the synthesis of more complex cinnamic acid analogues.[22][23][24][25][26]

Conclusion: A Versatile Synthetic Toolbox

The synthesis of this compound derivatives is a well-established field with a rich variety of methodologies available to the modern synthetic chemist. The Knoevenagel condensation remains the most direct and widely used approach due to its operational simplicity and high efficiency. For stereoselective synthesis of (E)-isomers, the Horner-Wadsworth-Emmons reaction provides a reliable and high-yielding alternative. The choice of a specific synthetic route will ultimately be guided by the desired substitution pattern, scale of the reaction, and the availability of starting materials. A thorough understanding of the mechanisms and practical considerations of these core reactions is essential for researchers and drug development professionals seeking to explore the vast chemical space and therapeutic potential of this compound derivatives.

References

- SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.

- Matiychuk, V., et al. (2025). Synthesis and antitumor activity of this compound amides and their indole analogues. Current Chemistry Letters, 14, 119-128.

- Growing Science. (2024). Synthesis and antitumor activity of this compound amides and their indole analogues.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Chlorocinnamic Acid from 2-Chlorobenzaldehyde.

- YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.

- Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing.

- ACS Publications. (n.d.). Condensation Reactions. I. The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction. Journal of the American Chemical Society.

- Wikipedia. (n.d.). Knoevenagel condensation.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction.

- BenchChem. (2025). A Comprehensive Technical Guide to 2-Chlorocinnamic Acid.

- Alfa Chemistry. (n.d.). Knoevenagel Condensation.

- Beilstein-Institut. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.

- Royal Society of Chemistry. (n.d.). Pyridine free Knoevenagel condensation for synthesis of cinnamic acids using aliphatic tertiary amine as a phase transfer catalyst.

- Semantic Scholar. (n.d.). Cyanation: a photochemical approach and applications in organic synthesis.

- Wikipedia. (n.d.). Sonogashira coupling.

- BenchChem. (2025). Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- BEPLS. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.

- Wiley. (n.d.). Improving trans-cinnamic acid production in a model cyanobacterium.

- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.

- Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities.

- MDPI. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.

- The Pharma Innovation Journal. (2019). Cinnamic acid derivatives.

- ResearchGate. (2025). Synthesis and transformations of derivatives and analogs of α-cyanocinnamic acid.

- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.

- Wikipedia. (n.d.). Cyanation.

- Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids.

- The Royal Society of Chemistry. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles.

- BenchChem. (2025). A Head-to-Head Comparison of Synthesis Routes for 2-Chlorocinnamic Acid.

- BenchChem. (2025). An In-depth Technical Guide on 2-Chlorocinnamic Acid Derivatives and Their Potential Uses.

- YouTube. (2025). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Taylor & Francis. (n.d.). Cyanation – Knowledge and References.

- ResearchGate. (n.d.). Catalytic cyanation with other related CN sources Reaction conditions: 0.3 mmol scale.

- CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.

- NIH. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.

- Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.

- Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities.

- YouTube. (2023). Horner-Wadsworth-Emmons Reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 9. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. bepls.com [bepls.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 15. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Cyanation: a photochemical approach and applications in organic synthesis | Semantic Scholar [semanticscholar.org]

- 18. Cyanation - Wikipedia [en.wikipedia.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. jocpr.com [jocpr.com]

- 21. thepharmajournal.com [thepharmajournal.com]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 23. Sonogashira Coupling [organic-chemistry.org]

- 24. pubs.rsc.org [pubs.rsc.org]

- 25. youtube.com [youtube.com]

- 26. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Physicochemical Properties of 2-Cyanocinnamic Acid Analogs in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Scaffold - Why Physicochemical Properties Dictate Success

The α-cyanocinnamic acid scaffold is a cornerstone in modern medicinal chemistry, most notably as a template for potent inhibitors of monocarboxylate transporters (MCTs).[1][2] These transporters, particularly MCT1 and MCT4, are critical regulators of cellular metabolism and pH, often found overexpressed in cancer cells to facilitate the efflux of lactate produced during aerobic glycolysis (the "Warburg effect").[2][3] By targeting MCTs, we can disrupt the metabolic harmony of tumors, leading to intracellular acidification and, ultimately, cell death.[3] This makes 2-cyanocinnamic acid analogs a promising class of therapeutics for oncology.[4][5]

However, the journey from a promising molecular scaffold to a clinically effective drug is paved with the challenges of absorption, distribution, metabolism, and excretion (ADME). It is here that the physicochemical properties of a drug candidate become paramount.[6][7] Properties such as acidity (pKa), lipophilicity (LogP), and solubility are not mere data points; they are the fundamental determinants of a molecule's pharmacokinetic behavior and ultimate therapeutic efficacy.[8]

This guide provides an in-depth exploration of the core physicochemical properties of this compound analogs. As a senior application scientist, my focus is not just on the "what" but the "why"—explaining the causal links between molecular structure, experimental choices, and the resulting data. We will delve into validated protocols, interpret quantitative data, and visualize the intricate relationships that govern a molecule's journey from the bench to the bedside.

The Interplay of Properties: A Drug Discovery Workflow

The process of characterizing a new chemical entity (NCE) involves a systematic evaluation of its physicochemical profile. This is not a linear path but an iterative cycle of design, synthesis, testing, and analysis. The goal is to achieve a harmonious balance of properties that maximizes therapeutic effect while minimizing potential liabilities.

Caption: Iterative workflow for physicochemical profiling in drug discovery.

Acidity (pKa) and its Role in Absorption and Distribution

The carboxylic acid moiety of the this compound scaffold means that the molecule's ionization state is highly dependent on pH. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized (carboxylate) and non-ionized (carboxylic acid) forms. This is a critical parameter because the ionization state profoundly impacts a molecule's ability to cross biological membranes. Generally, the neutral, non-ionized form is more lipophilic and can more readily diffuse across the lipid bilayers of the gut wall and target cells.

Causality in Experimental Choice: For ionizable compounds like these, measuring pKa is non-negotiable as it provides the context for all other pH-dependent properties, such as LogD and solubility. Neglecting pKa can lead to a fundamental misinterpretation of a compound's ADME profile.

Experimental Protocol: pKa Determination by Capillary Electrophoresis

Capillary Electrophoresis (CE) offers a simple and automated approach for measuring pKa values, requiring minimal sample amounts.[9] The principle relies on the fact that a molecule's electrophoretic mobility changes as a function of its ionization state.

Methodology:

-

System Preparation: Utilize a standard CE system with a UV detector. The capillary is typically fused silica.

-

Buffer Preparation: Prepare a series of background electrolytes (buffers) with precisely known pH values, spanning a range from approximately 2 to 11.[9] This range ensures that the pKa of the analyte is bracketed.

-

Sample Preparation: Dissolve the this compound analog in a suitable solvent (e.g., DMSO, methanol) to create a stock solution. Dilute this stock into each of the prepared pH buffers. A neutral marker compound is often included for mobility correction.

-

Electrophoretic Run: Inject each sample and apply a voltage. The analyte will migrate through the capillary at a velocity dependent on its charge-to-size ratio at that specific pH.

-

Data Acquisition: The UV detector records the migration time of the analyte at each pH.

-

Calculation: The effective electrophoretic mobility (µ_eff) is calculated for each run. A non-linear regression is then used to fit the mobility data to the Henderson-Hasselbalch equation, from which the pKa is derived.

Lipophilicity (LogP / LogD): The Key to Membrane Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a crucial determinant of its ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolic breakdown.[8] It is commonly expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for an ionizable species at a specific pH.

-

LogP: The ratio of the concentration of the neutral molecule in an organic phase (typically octanol) to its concentration in an aqueous phase.[7]

-

LogD: The ratio of the concentration of all species (ionized and neutral) in an organic phase to the aqueous phase at a given pH. For an acidic compound like a cinnamic acid analog, LogD will decrease as the pH increases above the pKa due to the higher concentration of the more water-soluble ionized form.

Causality in Experimental Choice: For drug development, LogD at physiological pH (e.g., 7.4) is often more relevant than LogP for predicting in vivo behavior. Structure-activity relationship (SAR) studies often show that increasing lipophilicity by adding non-polar groups (e.g., alkyl or aryl substituents) can enhance potency up to a point, after which poor solubility and increased metabolic liability can become problematic.[7]

Experimental Protocol: LogP/LogD Determination by RP-HPLC

The traditional shake-flask method for LogP determination can be slow and labor-intensive. A high-throughput alternative uses reversed-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

System & Column: A standard HPLC system with a C18 column is used. The C18 stationary phase acts as the hydrophobic "organic" layer.

-

Mobile Phase: The mobile phase consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). For LogD measurement, the aqueous buffer is set to the desired pH (e.g., 7.4).

-

Calibration: A set of standard compounds with known LogP values is injected. A calibration curve is generated by plotting the retention time (t_R) of these standards against their known LogP values.

-

Sample Analysis: The this compound analog is dissolved in the mobile phase and injected into the system.

-

Calculation: The retention time of the test compound is measured, and its LogP (or LogD) is interpolated from the calibration curve.

Data Table: Lipophilicity and Biological Activity of Selected Analogs

Structure-activity relationship studies demonstrate that modifying the this compound scaffold, such as by introducing p-N,N-dialkyl/diaryl and o-methoxy groups, can significantly enhance MCT1 inhibitory activity.[2] This is often linked to an optimization of lipophilicity and specific binding interactions.

| Compound/Analog | Structure Modification | Target | IC50 | Reference |

| CHC (Parent) | α-cyano-4-hydroxycinnamic acid | MCT1 | >150,000 nM | [1] |

| Compound 27 | p-N,N-dimethylamino, o-methoxy | MCT1 | ~10 nM | [2] |

| Compound 9 | 2-methoxy-4-N,N-diethyl | MCT1/MCT4 | Potent (nM range) | [4][5] |

| Silyl Analog 2b | Silylated derivative | MCT1 | 97 nM | [1] |

Note: This table synthesizes data from multiple sources to illustrate SAR trends. IC50 values are indicative of potency.

Solubility: A Prerequisite for Absorption

For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluid. Poor aqueous solubility is a major hurdle in drug development, leading to low and variable oral bioavailability.[6] The solubility of this compound analogs is influenced by their solid-state properties (e.g., crystallinity) and their ionization state (pKa). The ionized form is generally much more soluble in water than the neutral form.

Causality in Experimental Choice: Kinetic solubility assays are often employed in early discovery because they are high-throughput and mimic the conditions of rapid dissolution after compound addition (e.g., from a DMSO stock), which is relevant to many in vitro biological assays.

Experimental Protocol: Kinetic Aqueous Solubility by Laser Nephelometry

Laser nephelometry measures the amount of light scattered by undissolved particles in a solution, providing a rapid assessment of solubility.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO.

-

Plate Preparation: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microtiter plate.

-

Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the aqueous buffer. This rapid addition can cause compounds with solubility below the target concentration to precipitate.

-

Incubation & Measurement: The plate is incubated for a short period (e.g., 1-2 hours) with shaking. The turbidity of each well is then measured using a laser nephelometer.

-

Data Analysis: The concentration at which light scattering begins to increase sharply is determined as the kinetic solubility limit.

Structure, Properties, and Biological Activity: A Synthesis

The ultimate goal of physicochemical profiling is to understand and predict how a molecule's structure influences its biological activity. For this compound analogs, the key is to optimize properties to achieve potent MCT inhibition while maintaining a drug-like profile.

The acrylonitrile fragment (the cyano group adjacent to the double bond) is a key feature, often acting as a Michael acceptor.[10] Modifications to the phenyl ring and the carboxylic acid group are used to tune the molecule's properties.

Caption: Structure-Activity-Property Relationship for this compound analogs.

For example, the addition of electron-donating groups like N,N-dialkylamino and methoxy substituents has been shown to produce highly potent dual MCT1 and MCT4 inhibitors.[2][4] Silylation of the scaffold has also been explored as a strategy to enhance cell proliferation inhibition properties compared to the parent compound.[1][11] These modifications likely improve target engagement by optimizing hydrophobic and hydrogen-bonding interactions within the transporter's binding site, while simultaneously tuning the molecule's overall physicochemical profile for better cellular uptake and disposition.[4]

Conclusion

The study of this compound analogs provides a compelling case study in the importance of physicochemical properties in drug discovery. The therapeutic potential of these molecules as MCT inhibitors is inextricably linked to their solubility, lipophilicity, and ionization state. A thorough and early characterization of these properties is not merely a data collection exercise; it is a critical component of a rational design strategy. By understanding the causal relationships between chemical structure and physical behavior, we can more effectively navigate the complexities of drug development and engineer molecules with a higher probability of clinical success.

References

-

Title: Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Source: PubMed URL: [Link]

-

Title: Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. Source: Oncotarget URL: [Link]

-

Title: Synthesis and antitumor activity of this compound amides and their indole analogues. Source: ResearchGate URL: [Link]

-

Title: Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors (Duplicate). Source: Oncotarget URL: [Link]

-

Title: Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. Source: ResearchGate URL: [Link]

-

Title: Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Source: MDPI URL: [Link]

-

Title: Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Physical Properties in Drug Design. Source: ResearchGate URL: [Link]

-

Title: Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. Source: SciSpace by Typeset URL: [Link]

-

Title: Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Source: MDPI URL: [Link]

-

Title: Physicochemical properties | Medicinal Chemistry Class Notes. Source: Fiveable URL: [Link]

-

Title: Multifunctional Cinnamic Acid Derivatives. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment (Duplicate). Source: OUCi URL: [Link]

-

Title: Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment. Source: ResearchGate URL: [Link]

-

Title: Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Source: ResearchGate URL: [Link]

-

Title: Structure-Activity Relationship of Cinnamaldehyde Analogs as Inhibitors of AI-2 Based Quorum Sensing and Their Effect on Virulence of Vibrio spp. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Source: Research, Society and Development URL: [Link]

-

Title: Cinnamic Acid Derivatives and Their Biological Efficacy. Source: MDPI URL: [Link]

Sources

- 1. Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment (2001) | Christopher E. Kibbey | 103 Citations [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Cyanocinnamic Acid in Organic Solvents

Introduction

(2E)-3-(2-cyanophenyl)prop-2-enoic acid, commonly known as 2-cyanocinnamic acid, is a derivative of cinnamic acid featuring a nitrile (cyano) group on the ortho position of the phenyl ring. Its unique molecular architecture, combining a carboxylic acid, a conjugated alkene system, a phenyl ring, and a polar cyano group, makes it a molecule of significant interest in organic synthesis, materials science, and drug development. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its purification, reaction optimization, formulation, and analytical characterization.

This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predicts its behavior in different solvent classes, and presents a robust, self-validating experimental protocol for its quantitative determination. While extensive quantitative data for this specific isomer is scarce in public literature, this document equips researchers with the foundational knowledge and practical methodology to generate reliable solubility data in-house.[1]

Molecular Structure and Its Implications for Solubility

The solubility of a solute in a solvent is fundamentally dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. An analysis of the this compound structure (Molecular Formula: C₁₀H₇NO₂) provides the basis for predicting its solubility profile.[2][3]

-

Carboxylic Acid Group (-COOH): This is the most dominant polar feature. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This functional group strongly favors interaction with polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that are good hydrogen bond acceptors (e.g., acetone, DMSO).

-

Cyano Group (-C≡N): The nitrile group possesses a strong dipole moment due to the electronegativity difference between carbon and nitrogen. It is an effective hydrogen bond acceptor and participates in strong dipole-dipole interactions. This feature enhances solubility in polar aprotic solvents.

-

Phenyl Ring and Alkene Chain (-C₆H₄-CH=CH-): This extended, conjugated system is nonpolar and hydrophobic. It primarily interacts via van der Waals forces and potential π-π stacking. These characteristics promote solubility in nonpolar or moderately polar aromatic solvents (e.g., toluene) and hinder solubility in highly polar solvents like water.

The overall solubility of this compound is therefore a balance between these competing functionalities. It is expected to be a classic example of a compound with intermediate polarity, exhibiting limited solubility in highly nonpolar solvents (like hexane) and water, but significant solubility in polar organic solvents such as alcohols, ketones, and esters.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solid like this compound into a solvent is a spontaneous process only if the Gibbs free energy of the system decreases (ΔG_sol < 0). The process can be conceptually broken down into three enthalpic steps:

-

ΔH₁ (Endothermic): Energy required to overcome the solute-solute interactions in the crystal lattice.

-

ΔH₂ (Endothermic): Energy required to overcome the solvent-solvent intermolecular forces to create a cavity for the solute molecule.

-

ΔH₃ (Exothermic): Energy released upon the formation of new solute-solvent interactions.

The overall enthalpy of solution (ΔH_sol) is the sum of these steps: ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃ . The process is spontaneous when the favorable enthalpy of solvation (ΔH₃) and the increase in entropy (ΔS_sol) upon dissolution are sufficient to overcome the energy penalties (ΔH₁ and ΔH₂). For most organic acids, the dissolution process is endothermic (ΔH_sol > 0), meaning solubility increases with temperature.[4]

The guiding principle remains "like dissolves like." Solvents that can form strong, energetically favorable interactions with the carboxylic acid and cyano groups of this compound will be most effective.

Intermolecular Interactions with Different Solvent Classes

Below is a conceptual diagram illustrating the primary intermolecular forces between this compound and representative organic solvents.

Caption: Key intermolecular forces driving the solubility of this compound.

Solubility Profile: Predictions and Available Data

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Dominant Solute-Solvent Interaction | Predicted Solubility | Rationale & Causality |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding | High | The -OH group of the solvent acts as an excellent H-bond donor/acceptor, strongly solvating the carboxylic acid. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, Ethyl Acetate | Dipole-Dipole, H-Bond Accepting | Moderate to High | Strong dipole of the cyano group and H-bond accepting capacity of the carboxyl group are well-solvated. |

| Nonpolar Aromatic | Toluene, Benzene | van der Waals, π-π Stacking | Low to Moderate | Interactions with the phenyl ring are favorable, but these solvents cannot effectively solvate the polar functional groups. |

| Nonpolar Aliphatic | Hexane, Heptane | van der Waals (Dispersion) | Very Low | Insufficient energy is gained from weak dispersion forces to overcome the strong solute-solute interactions in the crystal lattice. |

| Aqueous | Water | Hydrogen Bonding | Low | The large nonpolar phenyl ring dominates, leading to poor miscibility despite the presence of polar groups.[7] |

Experimental Protocol for Solubility Determination

To generate reliable, quantitative data, a standardized experimental procedure is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1] This protocol is designed to be self-validating by ensuring equilibrium is truly reached.

Workflow for Isothermal Shake-Flask Solubility Measurement

Caption: Self-validating workflow for equilibrium solubility determination.

Detailed Step-by-Step Methodology

-

Materials & Reagents:

-

Pure, crystalline this compound.

-

Analytical grade (≥99.5%) organic solvents.

-

Scintillation vials or other sealable glass containers.

-

Thermostated orbital shaker or water bath.

-

Calibrated analytical balance.

-

Glass syringes and sub-micron syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility).

-

Calibrated HPLC-UV system or UV-Vis spectrophotometer.

-

-

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in the thermostated shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate for at least 24 hours to allow the system to reach equilibrium.

-

Settling: Stop the agitation and let the vials stand undisturbed in the same thermostated environment for at least 2 hours to allow excess solid to settle. This prevents clogging the filter during sampling.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a particle filter. Causality Check: Using a filter is mandatory to remove microscopic solid particles that would otherwise artificially inflate the measured solubility. The syringe should be at the same temperature as the solution to prevent premature crystallization upon sampling.

-

Dilution: Immediately dispense the filtered solution into a tared vial, weigh it to determine the mass of the solution, and then dilute it gravimetrically with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly specific and sensitive method. A calibration curve must be prepared using standards of known concentration.

-

Equilibrium Confirmation: To ensure true equilibrium was reached, repeat steps 5-7 on a parallel sample after a longer equilibration time (e.g., 48 or 72 hours). If the calculated solubility is consistent with the 24-hour measurement, equilibrium can be confidently assumed.

-

-

Calculation: The solubility (S) in mg/mL is calculated as: S (mg/mL) = (C_diluted × V_total) / V_sample Where C_diluted is the concentration of the diluted sample from the calibration curve, V_total is the total volume after dilution, and V_sample is the initial volume of the saturated solution taken. Gravimetric calculations (using mass) are generally more accurate.

Practical Application: Purification by Recrystallization

Understanding solubility is paramount for purification. Recrystallization is a powerful technique to purify solid compounds by leveraging differences in solubility at different temperatures or in different solvent systems.[8][9]

A good recrystallization solvent for this compound should dissolve the compound well at high temperatures but poorly at low temperatures. A mixed-solvent system is often effective for compounds with intermediate polarity.[10]

Example Protocol: Mixed-Solvent Recrystallization

Based on the predicted solubility, a methanol/water system could be effective.[10]

-

Dissolution: Dissolve the impure this compound in a minimal amount of hot methanol (the "soluble solvent").

-

Insolubilization: While keeping the solution hot, add water (the "insoluble solvent") dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.

-

Clarification: Add a drop or two of hot methanol to re-clarify the solution.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

-

Isolation: Cool the flask in an ice bath to maximize crystal yield, then collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals on the filter with a small amount of the cold methanol/water mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Conclusion

While a comprehensive public database of solubility values for this compound in organic solvents is currently lacking, a thorough understanding of its molecular structure and the fundamental principles of dissolution provides a strong predictive framework. The compound is anticipated to be highly soluble in polar organic solvents, particularly alcohols, and poorly soluble in nonpolar hydrocarbons and water. For researchers and drug development professionals, the ability to experimentally determine this data is a critical skill. The isothermal shake-flask method, coupled with a robust analytical technique like HPLC, provides a reliable and self-validating pathway to generate the precise solubility data required for process optimization, purification, and formulation development.

References

-

Ovchinnikov, D., & Rocha, M. A. (n.d.). Thermochemical properties of mono- and di-cyano-aromatic compounds at 298.15 K. ResearchGate. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

CUNY Queensborough Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

University of Wisconsin-La Crosse. (n.d.). Chem 267. Recrystallization - Part 2. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyano-3-phenylprop-2-enoic acid. Retrieved from [Link]

-

YouTube. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I. Retrieved from [Link]

-

ResearchGate. (n.d.). Solution thermodynamics of trans‑Cinnamic acid in (methanol + water) and (ethanol + water) mixtures at different temperatures. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link]

-

Semantic Scholar. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of trans-Cinnamic acid (CAS 140-10-3). Retrieved from [Link]

-

CORE. (n.d.). Solubility studies of trans-cinnamic acid in mixed solvents. Retrieved from [Link]

-

Stenutz. (n.d.). (2E)-3-phenylprop-2-enoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamics of the dissociation of trans-cinnamic acid. Retrieved from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. This compound | 61147-65-7 | FC66231 | Biosynth [biosynth.com]

- 3. CAS:61147-65-7 FT-0691647 this compound Product Detail Information [finetechchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Phenyl-2-propenoic acid(140-10-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Mechanisms of Cinnamic Acid Derivatives in Biological Systems: A Technical Guide for Researchers

Introduction: The Versatility of a Nature-Inspired Scaffold

Cinnamic acid, a naturally occurring organic acid found in a variety of plants, and its derivatives have emerged as a compelling class of bioactive molecules with a broad spectrum of pharmacological activities.[1][2] Their relatively simple chemical structure, characterized by a phenyl ring attached to an acrylic acid moiety, belies a remarkable capacity for molecular interaction within complex biological systems. This versatility has made them a focal point for researchers in drug discovery and development, with studies demonstrating their potential as antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[3][4]

This technical guide provides an in-depth exploration of the core mechanisms of action through which cinnamic acid derivatives exert their diverse biological effects. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere cataloging of activities to provide a detailed, mechanistically-grounded understanding of how these compounds function at the molecular and cellular levels. We will delve into key signaling pathways, molecular targets, and the experimental methodologies used to elucidate these intricate interactions.

Antioxidant Mechanisms: Quenching the Fires of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases. Cinnamic acid derivatives, particularly those bearing hydroxyl groups on the phenyl ring, are potent antioxidants.[5] Their primary mechanism of action involves the direct scavenging of free radicals.

The presence of the vinyl group in cinnamic acid derivatives contributes to their high antioxidant activity.[4] The hydroxyl groups on the aromatic ring can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the damaging chain reactions of lipid peroxidation.[6] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the acrylic acid side chain, which prevents it from initiating further oxidative damage.[5]

The antioxidant efficacy of hydroxycinnamic acids generally follows the order: caffeic acid > sinapic acid > ferulic acid > p-coumaric acid.[6] This trend highlights the critical role of the o-dihydroxy substitution in enhancing antioxidant capacity.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

A standard method to evaluate the free radical scavenging activity of cinnamic acid derivatives is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[7]

Step-by-Step Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Preparation of Test Samples: Dissolve the cinnamic acid derivative in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add varying concentrations of the test compound to the wells.

-

Include a control well containing only the DPPH solution and the solvent.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[8]

Anti-inflammatory Action: Modulating the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Cinnamic acid and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10]

The NF-κB family of transcription factors plays a central role in regulating the expression of pro-inflammatory genes, such as those encoding cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[11] In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state by inhibitory proteins known as IκB. Upon stimulation by various inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This allows the freed NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and initiate the transcription of target genes.[11]

Cinnamic acid derivatives can inhibit this pathway at multiple points. For instance, some derivatives have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[11] By suppressing NF-κB activation, these compounds effectively downregulate the production of inflammatory mediators.[12]

Antimicrobial Activity: Disrupting the Microbial Fortress

The rise of antibiotic-resistant pathogens poses a significant threat to global health. Cinnamic acid and its derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[1][12] A primary mechanism underlying their antimicrobial action is the disruption of microbial cell membranes.[12][13]

The lipophilic nature of many cinnamic acid derivatives allows them to intercalate into the lipid bilayer of the microbial cell membrane. This disrupts the membrane's structural integrity and fluidity, leading to increased permeability.[13] The leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately results in cell death.[12]

Experimental Protocol: Bacterial Membrane Permeability Assay using Propidium Iodide

The integrity of the bacterial cell membrane can be assessed using fluorescent dyes like propidium iodide (PI).

Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. However, in cells with compromised membranes, PI can enter and bind to DNA, emitting a red fluorescence upon excitation.[14]

Step-by-Step Methodology:

-

Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth medium.

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline - PBS), and resuspend them in the same buffer to a specific optical density.

-

Treatment: Incubate the bacterial suspension with various concentrations of the cinnamic acid derivative for a defined period. Include a positive control (a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

-

Staining: Add propidium iodide to each sample and incubate in the dark.

-

Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in red fluorescence indicates an increase in membrane permeability.[10]

Anticancer Mechanisms: Targeting Aberrant Signaling Pathways

Cancer is characterized by uncontrolled cell proliferation, survival, and metastasis, often driven by the aberrant activation of key signaling pathways. Cinnamic acid derivatives have emerged as promising anticancer agents due to their ability to modulate these pathways.[13] Two of the most well-studied targets are the PI3K/AKT and EGFR signaling pathways.

Inhibition of the PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[9] Cinnamic acid has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[2]

Specifically, cinnamic acid can downregulate the expression of PI3K and phosphorylated AKT (p-AKT), the active form of the kinase.[2] This inhibition leads to the downstream modulation of apoptosis-related proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, as well as the activation of caspases.[2]

Modulation of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Overexpression or constitutive activation of EGFR is frequently observed in various cancers.[15] Certain cinnamic acid derivatives have been identified as inhibitors of EGFR kinase activity.[16]

These derivatives can bind to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation and activation of the receptor.[16] This blockade of EGFR signaling can inhibit cancer cell proliferation and induce apoptosis. The mode of inhibition can vary from competitive to non-competitive, depending on the specific derivative.[3]

Experimental Protocol: EGFR Kinase Assay

The inhibitory effect of cinnamic acid derivatives on EGFR kinase activity can be determined using a biochemical assay.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. The amount of phosphorylation is typically quantified using methods such as radioactivity, fluorescence, or luminescence.[17]

Step-by-Step Methodology (Luminescent Assay Example):

-

Reagents: Recombinant EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity).

-

Assay Procedure:

-

In a 96-well plate, add the EGFR kinase and the test compound at various concentrations.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate the plate at a specific temperature for a defined period.

-

Stop the kinase reaction and add the detection reagent.

-

-

Measurement: Measure the luminescence using a luminometer. A decrease in the luminescent signal indicates inhibition of EGFR kinase activity.

-

IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.[15]

Table 1: Anticancer Activity of Selected Cinnamic Acid Derivatives

| Cinnamic Acid Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Caffeic Acid | HepG2 | Liver | 627.45 (48h) | [13] |

| Ferulic Acid | HepG2 | Liver | 782 (48h) | [13] |

| p-Coumaric Acid | HepG2 | Liver | 798 (48h) | [13] |

| Compound 3h (cinnamic acid metronidazole ester derivative) | MCF-7 | Breast | 0.36 ± 0.04 | [16] |

| Compound 2f (cinnamic amide derivative) | MCF-7 | Breast | 5.16 | [18] |

Neuroprotective Effects: Combating Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Cinnamic acid and its derivatives have shown promise as neuroprotective agents through various mechanisms, including the inhibition of acetylcholinesterase (AChE).[4][19]

AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit in cholinergic neurotransmission. By inhibiting AChE, cinnamic acid derivatives can increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling and potentially improving cognitive function.[19]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of cinnamic acid derivatives against AChE can be measured using the colorimetric Ellman's method.

Principle: This assay uses acetylthiocholine as a substrate for AChE. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of formation of TNB, measured spectrophotometrically at 412 nm, is proportional to the AChE activity.[4]

Step-by-Step Methodology:

-

Reagents: Acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), DTNB, and a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure:

-

In a 96-well plate, add the buffer, AChE, DTNB, and the test compound at various concentrations.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding the substrate (ATCI).

-

-

Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculation of Inhibition: The percentage of AChE inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

-

IC50 Determination: The IC50 value is determined from the dose-response curve.[20]

Conclusion: A Promising Scaffold for Future Drug Development

Cinnamic acid and its derivatives represent a rich and versatile source of bioactive compounds with a wide array of therapeutic potentials. Their ability to modulate multiple key signaling pathways and molecular targets underscores their significance in the development of novel drugs for a range of diseases. This technical guide has provided a comprehensive overview of the core mechanisms of action of these fascinating molecules, supported by established experimental protocols. A thorough understanding of these mechanisms is paramount for the rational design and development of new and more effective cinnamic acid-based therapeutics. Further research into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds will undoubtedly pave the way for their successful translation into clinical applications.

References

-

Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767. [Link]

-

Phenotypic and Transcriptomic Analyses Reveal the Cell Membrane Damage of Pseudomonas fragi Induced by Cinnamic Acid. (2022). Frontiers in Microbiology, 13, 848777. [Link]

- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as potential antimicrobial agents. Current Medicinal Chemistry, 18(12), 1798-1824.

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2024). Molecules, 29(11), 2589.

-

Multiple Strategies Confirm the Anti Hepatocellular Carcinoma Effect of Cinnamic Acid Based on the PI3k-AKT Pathway. (2024). International Journal of Molecular Sciences, 25(11), 5945. [Link]

-

Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. (2012). Mini-Reviews in Medicinal Chemistry, 12(8), 749-767. [Link]

-

Ruwizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. [Link]

- Prateek, S., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.

-

New neuroprotective derivatives of cinnamic acid by biotransformation. (2024). Food & Function, 15(9), 4125-4135. [Link]

- Synthesis, molecular modeling, and biological evaluation of cinnamic acid metronidazole ester derivatives as novel anticancer agents. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4496-4499.

- Adisakwattana, S., & Sompong, W. (2014). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. Current Topics in Medicinal Chemistry, 14(18), 2095-2108.

-

Nimse, S. B., & Pal, D. (2015). Free radicals, natural antioxidants, and their reaction mechanisms. RSC Advances, 5(35), 27986-28006. [Link]

-

Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz, P., Marona, H., & Pękala, E. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11093. [Link]

- Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4882-4885.

-